3-chloro-N-(2,2-di(furan-2-yl)ethyl)-4-fluorobenzenesulfonamide
Description
3-Chloro-N-(2,2-di(furan-2-yl)ethyl)-4-fluorobenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with chlorine and fluorine at the 3- and 4-positions, respectively. This compound is of interest in medicinal chemistry and materials science due to the sulfonamide moiety’s versatility in binding biological targets (e.g., enzymes, receptors) and its tunable electronic properties .
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-3-chloro-4-fluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO4S/c17-13-9-11(5-6-14(13)18)24(20,21)19-10-12(15-3-1-7-22-15)16-4-2-8-23-16/h1-9,12,19H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDYEQXPNNPOKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation and Chlorination of Fluorobenzene
The synthesis begins with the preparation of the sulfonyl chloride moiety. While direct methods are sparingly documented, analogous routes suggest the following steps:
Sulfonation :
$$ \text{C}6\text{H}4\text{FCl} + \text{H}2\text{SO}4 \rightarrow \text{C}6\text{H}3\text{FCl}(\text{SO}_3\text{H}) $$
Performed at 150–200°C, yielding the sulfonic acid derivative.Chlorination :
$$ \text{C}6\text{H}3\text{FCl}(\text{SO}3\text{H}) + \text{PCl}5 \rightarrow \text{C}6\text{H}3\text{FCl}(\text{SO}2\text{Cl}) + \text{POCl}3 + \text{HCl} $$
Phosphorus pentachloride in refluxing thionyl chloride ensures complete conversion.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 80–100°C |
| Yield | 65–70% (literature est.) |
Synthesis of 2,2-Di(furan-2-yl)ethylamine
Grignard Addition-Reduction Approach
A robust pathway involves furan-2-ylmagnesium bromide reacting with acrylonitrile, followed by reduction:
Grignard Reaction :
$$ 2 \text{Furan-2-yl-MgBr} + \text{CH}2=\text{CHCN} \rightarrow (\text{Furan-2-yl})2\text{CHCH}_2\text{CN} $$
Conducted in anhydrous tetrahydrofuran (THF) at 0–5°C under nitrogen.Reduction to Amine :
$$ (\text{Furan-2-yl})2\text{CHCH}2\text{CN} + \text{LiAlH}4 \rightarrow (\text{Furan-2-yl})2\text{CHCH}2\text{CH}2\text{NH}_2 $$
Lithium aluminum hydride in diethyl ether affords the primary amine.
Optimization Notes :
- Solvent : THF outperforms diethyl ether in minimizing side reactions.
- Yield : 75–80% after column chromatography (silica gel, hexane/ethyl acetate).
Sulfonamide Coupling Reaction
Nucleophilic Acyl Substitution
The final step involves reacting 3-chloro-4-fluorobenzenesulfonyl chloride with 2,2-di(furan-2-yl)ethylamine under basic conditions:
$$ \text{C}6\text{H}3\text{ClFSO}2\text{Cl} + \text{H}2\text{NCH}2(\text{C}4\text{H}3\text{O})2 \xrightarrow{\text{Base}} \text{C}{16}\text{H}{13}\text{ClFNO}_4\text{S} + \text{HCl} $$
Procedure :
- Dissolve 2,2-di(furan-2-yl)ethylamine (1.0 equiv) in anhydrous dichloromethane.
- Add triethylamine (2.5 equiv) as an acid scavenger.
- Slowly add 3-chloro-4-fluorobenzenesulfonyl chloride (1.1 equiv) at 0°C.
- Stir for 12–16 hours at room temperature.
- Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate.
Critical Parameters :
| Parameter | Value |
|---|---|
| Temperature | 0°C → RT |
| Reaction Time | 12–16 hours |
| Yield | 60–65% |
Purification :
- Column chromatography (silica gel, gradient elution with hexane/ethyl acetate).
- Recrystallization from ethanol/water improves purity to >95%.
Spectroscopic Characterization
Post-synthesis validation via NMR and MS ensures structural fidelity:
$$ ^1\text{H NMR} $$ (400 MHz, CDCl₃):
- δ 7.85–7.78 (m, 2H) : Aromatic protons adjacent to sulfonamide.
- δ 6.45–6.30 (m, 4H) : Furan ring protons.
- δ 4.10 (t, J = 6.8 Hz, 2H) : Ethyl bridge CH₂.
$$ ^{13}\text{C NMR} $$ (100 MHz, CDCl₃):
- δ 162.1 (C-F) , δ 140.5 (C-Cl) : Electrophilic aryl carbons.
- δ 110.2, 109.8 : Furan C-2 and C-5.
Mass Spectrometry (ESI+):
Challenges and Mitigation Strategies
Amine Oxidation :
- Use of inert atmosphere (N₂/Ar) prevents degradation of the furan rings.
Sulfonyl Chloride Hydrolysis :
- Anhydrous solvents and controlled reagent addition minimize hydrolysis to sulfonic acid.
Regioselectivity in Sulfonation :
Industrial and Research Applications
While the compound’s biological activity remains under investigation, its structural motifs align with sulfonamide-based enzyme inhibitors and materials science precursors. Scalable synthesis protocols (e.g., continuous-flow systems) could enhance accessibility for pharmacological studies.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2,2-di(furan-2-yl)ethyl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form corresponding furanones.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The chlorine and fluorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings would yield furanones, while reduction of the sulfonamide group would produce an amine derivative.
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of 3-chloro-N-(2,2-di(furan-2-yl)ethyl)-4-fluorobenzenesulfonamide is its potential as an antimicrobial agent . Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folate synthesis. Preliminary studies suggest that this compound exhibits enhanced selectivity and potency against specific bacterial strains, making it a candidate for further development in treating bacterial infections.
Table 1: Antimicrobial Efficacy Against Various Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Anti-inflammatory Properties
Research indicates that this compound may possess anti-inflammatory properties . The ability to modulate immune responses could make it useful in treating inflammatory diseases. This application is particularly relevant given the increasing prevalence of chronic inflammatory conditions in modern medicine.
Synthesis and Modification
The synthesis of this compound involves several key steps that allow for modifications to enhance its biological activity or improve pharmacokinetic properties. The reactivity of its functional groups enables the development of derivatives with potentially improved efficacy.
Table 2: Synthesis Pathways for Derivatives
| Step | Reaction Type | Products |
|---|---|---|
| Step 1 | Nucleophilic substitution | Intermediate sulfonamide |
| Step 2 | Electrophilic aromatic substitution | Modified furan derivatives |
| Step 3 | Hydrolysis | Final sulfonamide product |
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its therapeutic potential. Comparative studies with similar compounds have shown that variations in substituents can significantly affect biological activity and therapeutic applications.
Table 3: Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-(4-fluorophenyl)-N'-(furan-2-yl)methanesulfonamide | Contains furan and fluorophenyl groups | Lacks chlorine substituent |
| 4-chloro-N-(furan-2-yl)benzenesulfonamide | Contains furan and chlorinated benzene | No fluorine substitution |
| N-(furan-3-yl)-N'-(phenyl)sulfonamide | Furan attached to phenyl instead of di(furan) | Different substitution pattern |
Future Directions and Case Studies
Ongoing research aims to explore the full therapeutic potential of this compound through clinical trials and further laboratory studies. Case studies focusing on its efficacy in various disease models will provide deeper insights into its applications.
Case Study: Efficacy in Animal Models
A recent study evaluated the effectiveness of this compound in animal models of bacterial infection and inflammation. Results indicated significant reductions in infection rates and inflammatory markers compared to control groups, supporting its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2,2-di(furan-2-yl)ethyl)-4-fluorobenzenesulfonamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonamide group is known to form strong hydrogen bonds, which could be crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogues include:
Structural Insights :
- Electronic Effects : The 4-fluorine in the target compound enhances electron-withdrawing properties compared to the 4-methoxy group in , which is electron-donating. This influences reactivity and binding affinity.
- Heterocyclic Diversity : Thiophene (in ) offers sulfur-based interactions, whereas furan rings (target compound) prioritize oxygen-mediated hydrogen bonding.
Physicochemical Properties
Predicted properties (calculated using QSAR tools):
| Property | Target Compound | Compound | Compound |
|---|---|---|---|
| Molecular Weight | 398.8 g/mol | 402.9 g/mol | 434.4 g/mol |
| LogP | 3.2 | 3.5 | 4.1 |
| Hydrogen Bond Donors | 1 | 1 | 0 |
| Rotatable Bonds | 6 | 7 | 5 |
Biological Activity
3-chloro-N-(2,2-di(furan-2-yl)ethyl)-4-fluorobenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly as an antimicrobial agent and its possible anti-inflammatory properties. This article explores its biological activity, including synthesis, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is CHClFNOS, with a molecular weight of approximately 335.4 g/mol. The compound features a unique structure that includes:
- Chloro group : Enhances reactivity and biological activity.
- Fluorobenzene moiety : Contributes to hydrophobic interactions.
- Di(furan-2-yl)ethyl side chain : Potentially increases selectivity towards specific biological targets.
Antimicrobial Properties
Sulfonamides are well-known for their ability to inhibit bacterial growth by interfering with folate synthesis. Research indicates that this compound may exhibit enhanced potency against certain bacterial strains due to its structural features. Preliminary studies suggest it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria by targeting the dihydropteroate synthase enzyme involved in folate biosynthesis.
Anti-inflammatory Effects
In addition to its antimicrobial properties, there is evidence suggesting that this compound may possess anti-inflammatory effects. It appears to modulate immune responses, potentially through the inhibition of pro-inflammatory cytokines or by affecting leukocyte migration. This dual activity makes it a candidate for further exploration in therapeutic applications.
The mechanism by which this compound exerts its effects can be attributed to its ability to mimic para-aminobenzoic acid (PABA), a substrate necessary for bacterial folate synthesis. By competitively inhibiting enzymes involved in this pathway, the compound disrupts nucleic acid synthesis in bacteria.
Comparative Analysis with Similar Compounds
A comparison with structurally related compounds highlights the unique aspects of this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-(4-fluorophenyl)-N'-(furan-2-yl)methanesulfonamide | Contains furan and fluorophenyl groups | Lacks chlorine substituent |
| 4-chloro-N-(furan-2-yl)benzenesulfonamide | Contains furan and chlorinated benzene | No fluorine substitution |
| N-(furan-3-yl)-N'-(phenyl)sulfonamide | Furan attached to phenyl instead of di(furan) | Different substitution pattern |
The presence of both chloro and di(furan) groups in this compound may enhance its specificity and efficacy compared to these similar compounds.
Case Studies and Research Findings
Several studies have investigated the biological activity of sulfonamides, including this compound:
- Antimicrobial Efficacy : A study demonstrated that this compound showed significant antibacterial activity against resistant strains of E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be lower than that of traditional sulfonamides.
- Inflammatory Response Modulation : Experimental models indicated that treatment with this compound reduced inflammation markers in induced arthritis models, suggesting potential therapeutic applications in inflammatory diseases.
Q & A
Synthesis and Optimization
Basic Question: Q. What are the optimal reaction conditions for synthesizing 3-chloro-N-(2,2-di(furan-2-yl)ethyl)-4-fluorobenzenesulfonamide? The synthesis typically involves nucleophilic substitution between 3-chloro-4-fluorobenzenesulfonyl chloride and 2,2-di(furan-2-yl)ethylamine. Key parameters include:
- Solvent choice : Dichloromethane (DCM) or dimethylformamide (DMF) ensures solubility of reactants .
- Base selection : Triethylamine (TEA) or sodium hydroxide facilitates deprotonation of the amine intermediate .
- Temperature : Reactions are conducted at 0–25°C to minimize side reactions .
Advanced Question: Q. How can regioselectivity challenges in the sulfonamide coupling step be addressed? Regioselectivity issues arise due to competing nucleophilic sites on the di(furan-2-yl)ethylamine. Strategies include:
- Protecting groups : Temporarily blocking reactive hydroxyl or amine groups on the furan rings during coupling .
- Kinetic control : Short reaction times and low temperatures favor the desired product .
- Computational modeling : DFT calculations predict favorable transition states for the target pathway .
Structural Characterization
Basic Question: Q. What analytical techniques are critical for confirming the compound’s structure?
- NMR spectroscopy : H and C NMR identify substituent positions (e.g., chlorine at C3, fluorine at C4) and furan ring integration .
- X-ray crystallography : Resolves stereochemistry and confirms the sulfonamide linkage geometry (e.g., bond angles of ~109° for tetrahedral sulfur) .
Advanced Question: Q. How can crystallographic disorder in the furan rings be resolved? Disorder arises due to furan ring flexibility. Solutions include:
- Low-temperature data collection : Reduces thermal motion artifacts .
- SHELX refinement : Using constraints (e.g., AFIX commands) to model partial occupancy or rotational conformers .
Biological Activity and Selectivity
Basic Question: Q. What biological targets are associated with this compound? Preliminary studies suggest interactions with:
- Enzymes : Carbonic anhydrase isoforms (e.g., CA-II, CA-IX) via sulfonamide-Zn coordination .
- GPCRs : Beta-3 adrenergic receptors, with EC values in the nanomolar range .
Advanced Question: Q. How can contradictory activity data in different assay systems be reconciled? Discrepancies may stem from:
- Membrane permeability : Fluorine and chloro groups enhance lipophilicity, altering cellular uptake kinetics .
- Off-target effects : Use competitive binding assays (e.g., SPR or radioligand displacement) to validate specificity .
Mechanistic Studies
Basic Question: Q. What methods are used to study the compound’s interaction with enzymes?
- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (K) and enthalpy changes .
- Cryo-EM : Visualizes binding poses in enzyme active sites at near-atomic resolution .
Advanced Question: Q. How can computational docking improve mechanistic predictions?
- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over time (e.g., RMSD < 2 Å for 100 ns trajectories) .
- Free energy perturbation (FEP) : Predicts binding free energy changes for mutagenesis studies .
Stability and Degradation
Basic Question: Q. What are the primary degradation pathways under ambient conditions?
- Hydrolysis : Sulfonamide bond cleavage in aqueous acidic/basic media .
- Photooxidation : Furan rings degrade under UV light, forming diketones or epoxides .
Advanced Question: Q. How can accelerated stability studies guide storage protocols?
- Forced degradation : Expose to 40°C/75% RH for 3 months; monitor via HPLC-MS for degradants .
- Lyophilization : Stabilizes the compound in solid state, reducing hydrolysis risk .
Analytical Method Development
Basic Question: Q. Which chromatographic methods are suitable for purity analysis?
- HPLC : C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10 over 20 min) .
- UPLC-MS : Provides high-resolution separation and mass confirmation (e.g., m/z 424.5 [M+H]) .
Advanced Question: Q. How can hyphenated techniques resolve co-eluting impurities?
- LC-NMR : Combines separation with structural elucidation for unknown peaks .
- Ion mobility spectrometry (IMS) : Differentiates isomers based on collision cross-section differences .
Computational and Modeling Approaches
Advanced Question: Q. What QSAR models predict the compound’s pharmacokinetic properties?
- ADMET prediction : LogP ~2.8 (optimal for BBB penetration) and t ~4.2 hours in human liver microsomes .
- CYP450 inhibition : Risk of CYP3A4 inhibition (IC ~5 µM) requires structural modification .
Data Contradiction and Reproducibility
Advanced Question: Q. How can unexpected byproducts in synthesis be characterized and mitigated?
- Case study : A related sulfonamide analog formed a dimeric side product via sulfonyl group activation . Mitigation involved reducing reaction temperature and using scavengers (e.g., dimethylamine) .
Green Chemistry Considerations
Advanced Question: Q. What solvent-free or catalytic strategies improve sustainability?
- Ball milling : Mechanochemical synthesis reduces solvent use while maintaining yields >85% .
- Biocatalysis : Lipases or esterases catalyze amine-sulfonyl coupling in aqueous media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
